molecular formula C18H17ClFN3O3S B2394823 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide CAS No. 1252905-35-3

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide

Cat. No.: B2394823
CAS No.: 1252905-35-3
M. Wt: 409.86
InChI Key: FMWYHVNYALLIIB-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic compound, significant due to its diverse range of applications in scientific research. As a synthesized molecule, it has garnered interest in fields like medicinal chemistry, pharmaceuticals, and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide generally involves multi-step organic reactions. The starting materials are typically selected based on the desired functional groups and the thienopyrimidine core structure. Common reagents may include butyl derivatives, chloro-fluoro benzene rings, and acetamide groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to enhance the yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up laboratory procedures while ensuring safety and cost-efficiency. Process optimization focuses on achieving high yield, minimal waste, and purity suitable for further applications. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions such as:

  • Oxidation: Can lead to the formation of more reactive intermediates.

  • Reduction: May produce simpler derivatives or modify functional groups.

  • Substitution: Particularly nucleophilic substitution, given the presence of halogens.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Methanol, dichloromethane.

  • Catalysts: Palladium on carbon, platinum.

Major Products

The major products of these reactions depend on the specific pathways and conditions but typically include various derivatives with modified functional groups that can be analyzed for desired properties.

Scientific Research Applications

This compound is pivotal in:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Investigated for its potential interactions with biological targets.

  • Medicine: Explored for pharmacological properties like anti-inflammatory and anticancer activities.

  • Industry: Utilized in material science for creating advanced polymers and other specialized materials.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets such as enzymes or receptors. The pathways typically include binding to these targets, leading to inhibition or modulation of biological processes. Detailed molecular docking studies and bioassays help elucidate these interactions, providing insights into the compound’s effectiveness and potential therapeutic benefits.

Comparison with Similar Compounds

Compared to similar compounds, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chloro-4-fluorophenyl)acetamide exhibits unique properties such as:

  • Stability: Higher stability under various conditions.

  • Efficacy: Enhanced efficacy in biological systems.

  • Specificity: Greater specificity towards certain molecular targets.

List of Similar Compounds

  • 2-(3-butyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

  • 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

Feel free to dive deeper into any section or discuss another fascinating topic!

Properties

CAS No.

1252905-35-3

Molecular Formula

C18H17ClFN3O3S

Molecular Weight

409.86

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H17ClFN3O3S/c1-2-3-7-22-17(25)16-14(6-8-27-16)23(18(22)26)10-15(24)21-13-5-4-11(20)9-12(13)19/h4-6,8-9H,2-3,7,10H2,1H3,(H,21,24)

InChI Key

FMWYHVNYALLIIB-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=C(C=C(C=C3)F)Cl

solubility

not available

Origin of Product

United States

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